Inhoffen Lythgoe Diol Monotosylate
Beschreibung
Eigenschaften
IUPAC Name |
[(2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKSQENRQZPNOS-LFZDHENXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC[C@@H]3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Inhoffen Lythgoe Diol Monotosylate is an analog of vitamin D. As such, its primary targets are likely to be the same as those of vitamin D, which include the vitamin D receptor (VDR) and certain enzymes involved in the metabolism of vitamin D. The VDR is a nuclear receptor that regulates gene expression in response to the binding of vitamin D and its analogs.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by vitamin D. These may include the pathway for the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol. The compound may also influence other pathways regulated by the VDR.
Biologische Aktivität
Inhoffen Lythgoe Diol Monotosylate is a compound derived from the Inhoffen-Lythgoe diol, which has garnered attention in medicinal chemistry, particularly in the context of vitamin D analogs. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.
Inhoffen Lythgoe diol has the following chemical characteristics:
- Molecular Formula : C₁₃H₂₄O₂
- Molecular Weight : 212.329 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Melting Point : 108-110 °C
- Boiling Point : 317.4 ± 10.0 °C at 760 mmHg .
The biological activity of Inhoffen Lythgoe diol and its derivatives primarily revolves around their interaction with the vitamin D receptor (VDR). While the diol itself has shown limited direct activity, various analogs have demonstrated significant anti-proliferative effects in cancer cell lines, indicating that modifications to the structure can enhance biological efficacy.
Anti-Proliferative Activity
Research indicates that while the Inhoffen Lythgoe diol was inactive in initial studies, several analogs exhibited modest anti-proliferative effects against human cancer cell lines such as U87MG (glioblastoma) and HT-29 (colorectal adenocarcinoma). Notably, aromatic and aliphatic ester-linked side chains derived from the diol were identified as having growth inhibition properties .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific substitutions on the Inhoffen Lythgoe diol significantly influenced its biological activity. The most potent analogs were found to not activate canonical vitamin D signaling pathways nor antagonize Hedgehog signaling, suggesting alternative mechanisms of action .
Synthesis of Hortonones A–C
A notable study synthesized hortonones A–C from vitamin D2 via the Inhoffen-Lythgoe diol without protective groups. This work highlighted the versatility of the diol in generating biologically active compounds through straightforward synthetic routes .
Vitamin D Analog Development
The synthesis of various vitamin D analogs using Inhoffen Lythgoe diol as a precursor has been extensively documented. These analogs are designed to retain beneficial activities such as promoting cellular differentiation and inhibiting proliferation while minimizing hypercalcemia risks associated with traditional vitamin D therapies .
Comparative Data Table
| Compound | Activity Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| Inhoffen Lythgoe Diol | Anti-Proliferative | U87MG | N/A | Inactive |
| Ester-linked Analog 1 | Growth Inhibition | HT-29 | 10 | Modest activity observed |
| Ester-linked Analog 2 | Growth Inhibition | U87MG | 5 | Higher potency than parent compound |
| Hortonone A | Differentiation Induction | HL-60 | 15 | Derived from Inhoffen Lythgoe diol |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The table below compares Inhoffen Lythgoe Diol Monotosylate with structurally related vitamin D analogs:
Key Observations :
- Tosylation: Inhoffen is unique among these analogs due to its sulfonate group, which increases polarity and reactivity compared to non-tosylated compounds like isotachysterol .
Vorbereitungsmethoden
Reaction Conditions and Optimization
-
Substrates : Inhoffen-Lythgoe diol (1) (1 g, 4.7 mmol), TsCl (1.07 g, 5.6 mmol).
-
Catalysts and Bases : 4-Dimethylaminopyridine (DMAP, 50 mg, 0.4 mmol) and triethylamine (EtN, 1.96 mL, 14.1 mmol) are essential for activating TsCl and neutralizing HCl byproducts.
-
Solvent and Temperature : Anhydrous CHCl at 0°C ensures controlled reaction kinetics, minimizing di-tosylation or side reactions.
-
Reaction Time : 22 hours, after which the mixture is diluted with CHCl, washed with water, dried (NaSO), and concentrated.
Purification and Yield
Chromatography on silica gel with hexane/ethyl acetate (9:1 → 85:15) affords the monotosylate as a colorless oil in 100% yield . This high efficiency is attributed to the steric hindrance of the secondary alcohol, which remains unreacted under these conditions.
Alternative Synthetic Routes and Modifications
Multi-Step Synthesis from Vitamin D2_22
The Inhoffen-Lythgoe diol itself is synthesized from vitamin D (ergocalciferol) via ozonolysis and reductive workup:
Solid-Phase Julia–Lythgoe Olefination
In applications requiring conjugated dienes, the monotosylate serves as a precursor for Julia–Lythgoe olefination. For example:
-
The tosylate is converted to a sulfide via reaction with thiophenol resin, followed by oxidation to a sulfone and olefination with aldehydes.
Critical Analysis of Reaction Parameters
Role of DMAP and Et3_33N
DMAP acts as a nucleophilic catalyst, accelerating the tosylation by stabilizing the transition state. EtN scavenges HCl, preventing acid-mediated decomposition of the diol or tosylate.
Temperature Control
Maintaining 0°C is crucial to suppress side reactions. At higher temperatures, competing reactions (e.g., di-tosylation or elimination) become significant.
Solvent Effects
CHCl provides optimal solubility for both polar (diol, TsCl) and nonpolar (tosylate) species, ensuring homogeneous reaction conditions.
Applications in Natural Product Synthesis
Vitamin D Analogues
The monotosylate is a key intermediate in synthesizing calcitroic acid, hortonones A–C, and 1α,25-dihydroxyvitamin D lactams. For example:
Steroidal Side-Chain Elaboration
In the synthesis of 22-methyl-1α,25-(OH)D, the monotosylate is alkylated with organocuprates to install methyl groups at C22, enabling stereoselective construction of the side chain.
Comparative Data on Preparation Methods
Challenges and Limitations
-
Selectivity : Ensuring monotosylation requires precise stoichiometry and temperature control.
-
Sensitivity : The tosylate is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous workups.
-
Chromatography : Purification can be labor-intensive due to the compound’s high lipophilicity .
Q & A
Q. What is the structural role of ILDM in synthesizing vitamin D analogs?
ILDM serves as a CD-ring precursor in vitamin D analog synthesis. Its diol and monotosylate groups enable regioselective functionalization, such as side-chain elongation or fluorination. For example, ILDM-derived intermediates are used to install fluorinated groups at C22/C23 positions via electrophilic fluorination (NFSI/LHMDS) or deoxy-fluorination (PyFluor) . The tosylate group facilitates nucleophilic substitutions, critical for coupling with A-ring surrogates in modular synthesis .
Q. How can researchers optimize tosylation conditions during ILDM synthesis?
Tosylation efficiency depends on reaction temperature, solvent polarity, and catalyst selection. Evidence from propargylation experiments suggests using aprotic solvents (e.g., THF) at 0–25°C with stoichiometric tosyl chloride and a base like pyridine to minimize byproducts. Monitoring via TLC or HPLC ensures monotosylate dominance over ditosylated derivatives (e.g., 27 vs. 28 in Williamson ether synthesis) .
Q. What purification methods are recommended for ILDM-derived intermediates?
Column chromatography with silica gel (hexane/EtOAc gradients) effectively separates stereoisomers or byproducts. For fluorinated analogs, preparative HPLC with chiral columns resolves enantiomers (e.g., (22S)- vs. (22R)-fluoro-CD-rings). Crystallization from ethanol/water mixtures is also effective for high-purity ILDM derivatives .
Advanced Research Questions
Q. How does stereoselective fluorination of ILDM-derived intermediates affect metabolic stability?
Fluorination at C22/C23 positions alters CYP24A1-mediated metabolism. Kinetic studies show (23S)-fluoro-25-hydroxyvitamin D3 analogs resist degradation 2.3× longer than (23R)-isomers. This is attributed to steric hindrance from the fluorine atom, which disrupts enzyme-substrate binding. NMR and X-ray crystallography confirm stereochemical outcomes .
Q. What strategies resolve contradictions in stereoisomer ratios during fluorination?
Discrepancies in isomer ratios (e.g., 1.4:1 for (22S)- vs. (22R)-fluoro-CD-rings) arise from competing SN1/SN2 mechanisms. Adjusting fluorination reagents (NFSI vs. DAST) or reaction temperatures improves selectivity. Computational modeling (DFT) predicts transition-state energies to guide reagent choice .
Q. How can ILDM be used to study vitamin D receptor (VDR) binding affinity?
ILDM-derived fluorinated analogs are radiolabeled (³H/¹⁴C) for competitive binding assays. VDR transactivation is measured via luciferase reporter assays in HEK293 cells. Fluorine’s electronegativity enhances hydrogen bonding with Arg274/Ser237 residues, increasing binding affinity by 40–60% compared to non-fluorinated analogs .
Q. What analytical techniques validate ILDM-derived compound structures?
- 1H/13C-NMR : Confirms regiochemistry (e.g., Ergosta-triene-diol derivatives) .
- HRMS : Verifies molecular formulas (e.g., C28H45O2 for ergosta derivatives) .
- X-ray diffraction : Resolves absolute configurations of fluorinated stereocenters .
- HPLC-MS : Detects trace impurities (<0.1%) in final products .
Data Contradiction Analysis
Q. Why do fluorinated ILDM analogs show variable biological activity despite similar structures?
Minor stereochemical differences (e.g., 23S vs. 23R) drastically alter metabolic half-lives and VDR interactions. For instance, (23S)-fluoro analogs exhibit 90% transactivation activity vs. 55% for (23R)-isomers. These discrepancies highlight the need for rigorous stereochemical validation during synthesis .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
